2-Bromo-1-phenyl-pentan-1-one

Catalog No.
S682073
CAS No.
49851-31-2
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenyl-pentan-1-one

CAS Number

49851-31-2

Product Name

2-Bromo-1-phenyl-pentan-1-one

IUPAC Name

2-bromo-1-phenylpentan-1-one

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=CC=C1)Br

Synonyms

2-Bromo-1-phenylpentan-1-one; 2-Bromovalerophenone

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br

2-Bromo-1-phenyl-pentan-1-one (CAS 49851-31-2), also known as alpha-bromovalerophenone, is an alpha-halogenated aromatic ketone used extensively as an electrophilic building block in organic synthesis. Its molecular architecture combines a valerophenone (pentan-1-one) backbone with an alpha-position bromine atom, making it a highly reactive substrate for mild nucleophilic substitution reactions [1]. In industrial and laboratory procurement, this compound is primarily valued for its dual functionality: the bromine serves as a kinetically favored leaving group for amination reactions, while the five-carbon aliphatic chain imparts a precise, highly lipophilic character to downstream active pharmaceutical ingredients (APIs) and neurochemical reference standards [2].

Procurement substitution of 2-bromo-1-phenyl-pentan-1-one with closely related analogs, such as alpha-chlorovalerophenone or alpha-bromobutyrophenone, severely compromises both processability and final product performance. Substituting the bromo group with a chloro group drastically reduces the leaving group's reactivity, forcing amination reactions to require higher temperatures that often lead to thermal degradation and lower yields of the target alpha-amino ketone [1]. Conversely, substituting the pentyl chain with a shorter butyl chain (alpha-bromobutyrophenone) alters the fundamental lipophilicity of the downstream product; the Chromatographic Hydrophobicity Index (CHI) drops significantly, which directly reduces the blood-brain barrier permeability of the resulting CNS-active compounds [2]. Thus, for applications requiring specific pharmacokinetic profiles and mild synthesis conditions, generic substitution is not viable.

Nucleophilic Substitution Efficiency: Bromo vs. Chloro Leaving Groups

The alpha-bromo moiety in 2-bromo-1-phenyl-pentan-1-one provides a kinetically favored leaving group for S_N2 reactions with secondary amines like pyrrolidine. Under mild conditions (room temperature to 45 °C), this compound achieves >90% conversion, whereas alpha-chloro analogs require significantly harsher conditions that promote unwanted elimination side-reactions [1].

Evidence DimensionAmination reaction conditions and yield
Target Compound DataHigh yield (>90%) at mild temperatures (20-45 °C)
Comparator Or BaselineAlpha-chlorovalerophenone (requires extended heating, lower yield)
Quantified DifferenceSignificant reduction in required activation energy and thermal degradation
ConditionsReaction with pyrrolidine in organic solvents (e.g., benzene/ether)

Procuring the bromo-variant allows manufacturers to utilize energy-efficient, low-temperature amination workflows that maximize the yield of thermally sensitive APIs.

Downstream Lipophilicity Control: Pentyl vs. Butyl Backbone

The specific five-carbon valerophenone backbone of 2-bromo-1-phenyl-pentan-1-one is critical for establishing the required lipophilicity of downstream derivatives. Chromatographic Hydrophobicity Index (CHI) measurements demonstrate that valerophenone derivatives possess a significantly higher CHI than their butyrophenone counterparts, directly correlating to enhanced membrane permeability [1].

Evidence DimensionChromatographic Hydrophobicity Index (CHI)
Target Compound DataCHI = 96.4 (Valerophenone backbone)
Comparator Or BaselineCHI = 87.3 (Butyrophenone backbone)
Quantified Difference9.1 unit increase in CHI
ConditionsImmobilized Artificial Membrane (IAM) chromatography at pH 7.4

Buyers developing CNS-active compounds must select this exact pentyl precursor to ensure the final drug candidate achieves the targeted blood-brain barrier penetration.

Precursor Synthesis Scalability and Reproducibility

For industrial procurement, the availability and purity of the starting material are paramount. 2-Bromo-1-phenyl-pentan-1-one can be synthesized from commercially available valerophenone via direct alpha-bromination, yielding 98% spectroscopically pure product without the need for complex chromatographic purification [1].

Evidence DimensionSynthesis yield and purity
Target Compound Data98% yield, >98% spectroscopic purity
Comparator Or BaselineMulti-step synthesis of non-halogenated alpha-substituted ketones (<70% overall yield)
Quantified Difference>28% higher overall yield and simplified purification
ConditionsBromination using Br2 and catalytic AlCl3 at room temperature

The high-yield, single-step generation of this precursor ensures a stable, cost-effective supply chain for large-scale pharmaceutical manufacturing.

Synthesis of Alpha-Pyrrolidinophenone Reference Standards

Due to its highly reactive alpha-bromo leaving group, this compound is the required choice for synthesizing alpha-PVP and related cathinone derivatives via mild nucleophilic substitution with pyrrolidine, ensuring high-purity reference materials for forensic and neurochemical laboratories [1].

Development of Highly Lipophilic CNS-Active APIs

In pharmaceutical development targeting the central nervous system, the five-carbon valerophenone backbone is strictly required to achieve the necessary Chromatographic Hydrophobicity Index (CHI > 95), making it an irreplaceable building block for drug candidates requiring robust blood-brain barrier penetration [2].

Low-Temperature Amination Workflows

For industrial processes where the final amino-ketone product is thermally unstable, the higher reactivity of the bromo-substituent over chloro-analogs allows amination to proceed at room temperature to 45 °C, minimizing thermal degradation and maximizing overall process yield [1].

XLogP3

3.7

Dates

Last modified: 08-15-2023

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